

# Spectroscopic Characterization of 4-(Dimethylamino)phenylboronic Acid: An In-depth NMR Analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(Dimethylamino)phenylboronic acid

**Cat. No.:** B1333556

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of **4-(Dimethylamino)phenylboronic acid**. This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics and functional materials. Accurate and detailed spectroscopic data are crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This document presents a thorough analysis of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, detailed experimental protocols for data acquisition, and a logical workflow for its characterization.

## Data Presentation: $^1\text{H}$ and $^{13}\text{C}$ NMR of 4-(Dimethylamino)phenylboronic Acid

The following tables summarize the quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-(Dimethylamino)phenylboronic acid** recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The use of DMSO-d<sub>6</sub> is recommended to minimize the potential for oligomerization of the boronic acid, which can lead to complex and uninterpretable spectra.

Table 1:  $^1\text{H}$  NMR Data for **4-(Dimethylamino)phenylboronic acid** in DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.65	d	2H	Ar-H (ortho to B(OH) <sub>2</sub> )
~6.65	d	2H	Ar-H (ortho to N(CH <sub>3</sub> ) <sub>2</sub> )
~2.85	s	6H	N(CH <sub>3</sub> ) <sub>2</sub>
~7.8 (broad s)	2H	B(OH) <sub>2</sub>	

Table 2:  $^{13}\text{C}$  NMR Data for **4-(Dimethylamino)phenylboronic acid** in DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~152	C-N(CH <sub>3</sub> ) <sub>2</sub>
~135	C-B(OH) <sub>2</sub>
~130	Ar-CH (ortho to B(OH) <sub>2</sub> )
~112	Ar-CH (ortho to N(CH <sub>3</sub> ) <sub>2</sub> )
~40	N(CH <sub>3</sub> ) <sub>2</sub>

Note: The chemical shifts are approximated from the provided spectra and may vary slightly depending on the experimental conditions.

## Experimental Protocols

A detailed and standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following section outlines the key steps for the preparation of a sample of **4-(Dimethylamino)phenylboronic acid** and the acquisition of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **4-(Dimethylamino)phenylboronic acid** into a clean, dry vial.

- Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) to the vial.
- Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, brief sonication can be employed.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during the transfer.
- Capping: Securely cap the NMR tube.

## NMR Data Acquisition

The following parameters are provided as a general guideline for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

### <sup>1</sup>H NMR Spectroscopy:

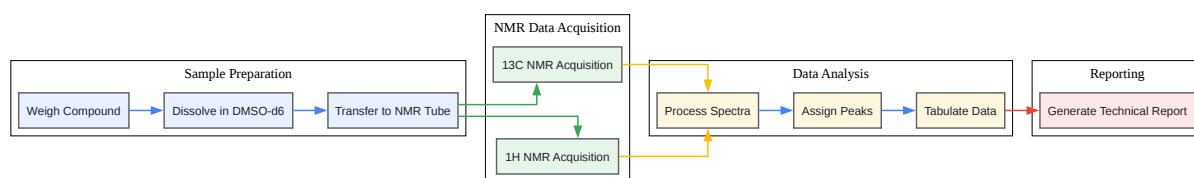
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
- Referencing: The residual solvent peak of DMSO-d<sub>6</sub> at approximately 2.50 ppm is used for chemical shift referencing.

### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30' on Bruker instruments).
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Number of Scans: 1024 to 4096 scans are typically required to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A spectral width of 0 to 160 ppm is generally appropriate.
- Referencing: The solvent peak of DMSO-d<sub>6</sub> at approximately 39.52 ppm is used for chemical shift referencing.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-(Dimethylamino)phenylboronic acid** using NMR.



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Caption: Workflow for NMR characterization.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)